molecular formula C6H11NO3 B12441211 Butanoic acid, 4-imino-4-methoxy-, methyl ester CAS No. 61324-61-6

Butanoic acid, 4-imino-4-methoxy-, methyl ester

Cat. No.: B12441211
CAS No.: 61324-61-6
M. Wt: 145.16 g/mol
InChI Key: KLMSTTBNQABSFN-UHFFFAOYSA-N
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Description

Methyl 4-imino-4-methoxybutanoate is an organic compound with the molecular formula C6H11NO3. It is a derivative of butanoic acid and features both an imino and a methoxy functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-imino-4-methoxybutanoate can be synthesized through several methods. One common approach involves the reaction of 3-cyano-propionic acid methyl ester with methanol in the presence of a catalyst . The reaction typically requires controlled temperatures and specific pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of methyl 4-imino-4-methoxybutanoate often involves large-scale batch reactions. These processes are optimized for yield and efficiency, utilizing advanced catalytic systems and continuous monitoring of reaction parameters to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-imino-4-methoxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 4-imino-4-methoxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-imino-4-methoxybutanoate exerts its effects involves interactions with specific molecular targets. The imino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-imino-4-methoxybutanoate hydrochloride
  • Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate
  • Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate

Uniqueness

Methyl 4-imino-4-methoxybutanoate is unique due to its combination of imino and methoxy functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

61324-61-6

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 4-imino-4-methoxybutanoate

InChI

InChI=1S/C6H11NO3/c1-9-5(7)3-4-6(8)10-2/h7H,3-4H2,1-2H3

InChI Key

KLMSTTBNQABSFN-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCC(=O)OC

Origin of Product

United States

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